Cas no 1935125-43-1 (4,4,4-trifluoro-3-phenylbutan-2-ol)

4,4,4-Trifluoro-3-phenylbutan-2-ol is a fluorinated organic compound featuring a phenyl group and a trifluoromethyl substituent on a butanol backbone. Its unique structure makes it a valuable intermediate in pharmaceutical and agrochemical synthesis, particularly in the development of bioactive molecules. The presence of the trifluoromethyl group enhances metabolic stability and lipophilicity, which can improve drug-like properties. The compound’s chiral center also allows for potential use in stereoselective reactions. Its well-defined reactivity and compatibility with various synthetic transformations make it a versatile building block for researchers in medicinal chemistry and material science. Proper handling and storage are recommended due to its sensitivity to moisture and air.
4,4,4-trifluoro-3-phenylbutan-2-ol structure
1935125-43-1 structure
Product name:4,4,4-trifluoro-3-phenylbutan-2-ol
CAS No:1935125-43-1
MF:C10H11F3O
Molecular Weight:204.188953638077
MDL:MFCD28365300
CID:5221311
PubChem ID:21685863

4,4,4-trifluoro-3-phenylbutan-2-ol 化学的及び物理的性質

名前と識別子

    • 4,4,4-trifluoro-3-phenylbutan-2-ol
    • 3-phenyl-4,4,4-trifluoro-2-butanol
    • Benzeneethanol, α-methyl-β-(trifluoromethyl)-
    • MDL: MFCD28365300
    • インチ: 1S/C10H11F3O/c1-7(14)9(10(11,12)13)8-5-3-2-4-6-8/h2-7,9,14H,1H3
    • InChIKey: YLPYNAWFVADPRS-UHFFFAOYSA-N
    • SMILES: FC(C(C1C=CC=CC=1)C(C)O)(F)F

計算された属性

  • 水素結合ドナー数: 1
  • 氢键受体数量: 4
  • 重原子数量: 14
  • 回転可能化学結合数: 2
  • 複雑さ: 173
  • トポロジー分子極性表面積: 20.2
  • XLogP3: 2.8

4,4,4-trifluoro-3-phenylbutan-2-ol Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-320835-0.25g
4,4,4-trifluoro-3-phenylbutan-2-ol
1935125-43-1
0.25g
$1551.0 2023-09-04
Enamine
EN300-320835-2.5g
4,4,4-trifluoro-3-phenylbutan-2-ol
1935125-43-1
2.5g
$3304.0 2023-09-04
Enamine
EN300-320835-5.0g
4,4,4-trifluoro-3-phenylbutan-2-ol
1935125-43-1
5.0g
$4890.0 2023-02-24
Enamine
EN300-320835-0.1g
4,4,4-trifluoro-3-phenylbutan-2-ol
1935125-43-1
0.1g
$1484.0 2023-09-04
Enamine
EN300-320835-10g
4,4,4-trifluoro-3-phenylbutan-2-ol
1935125-43-1
10g
$7250.0 2023-09-04
Enamine
EN300-320835-5g
4,4,4-trifluoro-3-phenylbutan-2-ol
1935125-43-1
5g
$4890.0 2023-09-04
Enamine
EN300-320835-10.0g
4,4,4-trifluoro-3-phenylbutan-2-ol
1935125-43-1
10.0g
$7250.0 2023-02-24
Enamine
EN300-320835-0.5g
4,4,4-trifluoro-3-phenylbutan-2-ol
1935125-43-1
0.5g
$1619.0 2023-09-04
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD01044123-1g
4,4,4-Trifluoro-3-phenylbutan-2-ol
1935125-43-1 95%
1g
¥8323.0 2023-03-12
Enamine
EN300-320835-0.05g
4,4,4-trifluoro-3-phenylbutan-2-ol
1935125-43-1
0.05g
$1417.0 2023-09-04

4,4,4-trifluoro-3-phenylbutan-2-ol 関連文献

4,4,4-trifluoro-3-phenylbutan-2-olに関する追加情報

Comprehensive Overview of 4,4,4-Trifluoro-3-phenylbutan-2-ol (CAS No. 1935125-43-1)

4,4,4-Trifluoro-3-phenylbutan-2-ol (CAS No. 1935125-43-1) is a fluorinated organic compound that has garnered significant attention in pharmaceutical and agrochemical research due to its unique structural properties. The presence of a trifluoromethyl group and a phenyl ring in its molecular framework makes it a versatile intermediate for synthesizing bioactive molecules. Researchers are particularly interested in its potential applications in drug discovery, where fluorinated compounds are known to enhance metabolic stability and bioavailability.

In recent years, the demand for fluorinated building blocks like 4,4,4-trifluoro-3-phenylbutan-2-ol has surged, driven by the growing focus on precision medicine and sustainable chemistry. A common query among scientists is: "How does the trifluoromethyl group influence the reactivity of this compound?" Studies suggest that the electron-withdrawing nature of the CF3 group can significantly alter the compound’s electronic properties, making it a valuable tool for modulating drug-receptor interactions.

Another hot topic in the field is the compound’s role in asymmetric synthesis. The chiral center at the 2-position of 4,4,4-trifluoro-3-phenylbutan-2-ol allows for the creation of enantiomerically pure derivatives, which are critical for developing therapeutics with reduced side effects. This aligns with the broader industry trend toward green chemistry and stereoselective catalysis, as highlighted by frequent searches for "chiral fluorinated alcohols in synthesis."

From a technical perspective, the compound���s physical and chemical properties are often discussed. For instance, its boiling point, solubility, and stability under various conditions are key parameters for industrial applications. Analytical techniques such as NMR spectroscopy and mass spectrometry are routinely employed to characterize its purity and structure, addressing common questions like "How to confirm the identity of CAS 1935125-43-1?"

In the context of material science, 4,4,4-trifluoro-3-phenylbutan-2-ol has been explored as a precursor for advanced polymers and coatings. Its ability to impart hydrophobicity and chemical resistance makes it attractive for high-performance materials. This ties into the rising interest in fluoropolymer innovations, a topic frequently searched in academic and industrial forums.

To summarize, 4,4,4-trifluoro-3-phenylbutan-2-ol (CAS No. 1935125-43-1) is a multifaceted compound with broad applicability across pharmaceuticals, agrochemicals, and materials science. Its unique fluorine-based chemistry and stereochemical features position it as a critical asset in modern synthetic strategies, answering the growing demand for sustainable and highly functionalized chemical entities.

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